1-(3-methoxyphenyl)-5-oxo-N-[2-(4-sulfamoylphenyl)ethyl]pyrrolidine-3-carboxamide
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Overview
Description
- This compound is a pyrrolidine derivative with a complex structure. Its systematic name reflects its substituents: a 3-methoxyphenyl group, a 4-sulfamoylphenyl-ethyl moiety, and a pyrrolidine-3-carboxamide core.
- It has potential applications in drug development due to its inhibitory effects on specific enzymes.
Preparation Methods
- An efficient, green synthesis method has been reported for this compound. It involves reacting appropriate starting materials under mild conditions in ethanol .
- Unfortunately, detailed industrial production methods are not widely documented. Further research is needed in this area.
Chemical Reactions Analysis
- The compound may undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions depend on the specific reaction. For example, oxidation could involve oxidants like potassium permanganate or chromic acid.
- Major products formed would vary based on the reaction type and conditions.
Scientific Research Applications
- In the context of COVID-19, researchers have explored derivatives of this compound as potential inhibitors of the SARS-CoV-2 main protease (Mpro). These derivatives showed good binding affinity to Mpro, making them promising candidates for COVID-19 drug development .
- Beyond COVID-19, further studies are needed to explore its applications in other fields such as medicinal chemistry, biology, and industry.
Mechanism of Action
- The exact mechanism by which this compound exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets or pathways.
- Further investigations are necessary to elucidate its mode of action.
Comparison with Similar Compounds
- Unfortunately, specific similar compounds are not mentioned in the available literature.
- Researchers may need to compare its properties and activities with related pyrrolidine derivatives to highlight its uniqueness.
Properties
Molecular Formula |
C20H23N3O5S |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
1-(3-methoxyphenyl)-5-oxo-N-[2-(4-sulfamoylphenyl)ethyl]pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H23N3O5S/c1-28-17-4-2-3-16(12-17)23-13-15(11-19(23)24)20(25)22-10-9-14-5-7-18(8-6-14)29(21,26)27/h2-8,12,15H,9-11,13H2,1H3,(H,22,25)(H2,21,26,27) |
InChI Key |
AUFSHZQUQPCKEY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
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